molecular formula C28H21BrN4O6 B2706863 4-(3-(6-溴-2-氧代-4-苯基-1,2-二氢喹啉-3-基)-5-(3-硝基苯基)-4,5-二氢-1H-吡唑-1-基)-4-氧代丁酸 CAS No. 313404-86-3

4-(3-(6-溴-2-氧代-4-苯基-1,2-二氢喹啉-3-基)-5-(3-硝基苯基)-4,5-二氢-1H-吡唑-1-基)-4-氧代丁酸

货号: B2706863
CAS 编号: 313404-86-3
分子量: 589.402
InChI 键: UZFCGTMTGFFKAQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C28H21BrN4O6 and its molecular weight is 589.402. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

非竞争性抑制由新型 NMDA 受体调节剂

喹啉衍生物化合物 DQP-1105 说明了这些分子在靶向 NMDA 受体中的潜力。DQP-1105 作为非竞争性拮抗剂,选择性地抑制含有 GluN2C 和 GluN2D 的受体。这种选择性抑制可能有助于开发神经疾病的疗法,其中涉及 NMDA 受体过度活跃,例如癫痫和神经退行性疾病。该研究强调了一种涉及与 GluN2 激动剂结合域中的关键残基的相互作用的机制,表明了一种用于药物开发的新型位点 (Acker 等,2011)

抗菌和抗病毒活性

喹啉衍生物已展示出广泛的生物活性。合成工作已经产生了具有有效抗菌和抗病毒特性的化合物。例如,新型 4-羟基喹啉-2(1H)-酮及其相关结构的合成和生物学评估揭示了具有显着抗菌活性的化合物。这条研究途径对于开发针对耐药菌株的新疗法和寻找有效的抗病毒剂至关重要 (Hassanin & Ibrahim,2012)

杂环化合物的合成方法

基于喹啉结构的杂环化合物合成的研究为构建复杂的分子结构提供了有价值的方法。这些合成策略能够创造出不同的杂环化合物,这些杂环化合物是药物发现和开发中药物化学的基础。喹啉核心的精细加工成各种稠环展示了这些化合物在生成生物活性分子方面的多功能性 (Khodair 等,1999)

抗氧化特性

喹啉衍生物也因其抗氧化活性而被探索。喹啉的结构修饰以包括特定的官能团可以增强它们的自由基清除能力,使其成为解决氧化应激相关疾病的潜在候选者。此应用突出了喹啉衍生物在开发旨在减轻生物系统中氧化损伤的治疗剂中的重要性 (Abdel-Kader & Talaat,2023)

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 6-bromo-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carbaldehyde, which is synthesized from 4-bromoaniline and 2-phenylacetylacetone. The second intermediate is 3-nitrobenzylidene-4,5-dihydro-1H-pyrazol-5-one, which is synthesized from 3-nitrobenzaldehyde and 4,5-dihydro-1H-pyrazol-5-one. The third intermediate is ethyl 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoate, which is synthesized from the first two intermediates and ethyl 4-oxobutanoate. The final product is obtained by hydrolyzing the ester group of the third intermediate to form the corresponding carboxylic acid.", "Starting Materials": [ "4-bromoaniline", "2-phenylacetylacetone", "3-nitrobenzaldehyde", "4,5-dihydro-1H-pyrazol-5-one", "ethyl 4-oxobutanoate" ], "Reaction": [ "Synthesis of 6-bromo-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carbaldehyde: 4-bromoaniline is reacted with 2-phenylacetylacetone in the presence of acetic acid and acetic anhydride to form the corresponding imine. The imine is then reduced with sodium borohydride to form the desired aldehyde.", "Synthesis of 3-nitrobenzylidene-4,5-dihydro-1H-pyrazol-5-one: 3-nitrobenzaldehyde is reacted with 4,5-dihydro-1H-pyrazol-5-one in the presence of ethanol and piperidine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to form the desired product.", "Synthesis of ethyl 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoate: The first two intermediates are combined in the presence of acetic acid and acetic anhydride to form the corresponding imine. The imine is then reacted with ethyl 4-oxobutanoate in the presence of sodium ethoxide to form the desired ester.", "Hydrolysis of ethyl 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoate: The ester is hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid." ] }

CAS 编号

313404-86-3

分子式

C28H21BrN4O6

分子量

589.402

IUPAC 名称

4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C28H21BrN4O6/c29-18-9-10-21-20(14-18)26(16-5-2-1-3-6-16)27(28(37)30-21)22-15-23(17-7-4-8-19(13-17)33(38)39)32(31-22)24(34)11-12-25(35)36/h1-10,13-14,23H,11-12,15H2,(H,30,37)(H,35,36)

InChI 键

UZFCGTMTGFFKAQ-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC(=CC=C5)[N+](=O)[O-]

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。